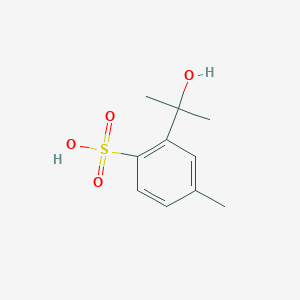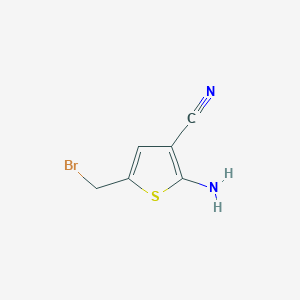
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a bromomethyl group, and a carbonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur. This reaction typically requires a base catalyst and can be performed under solvent-free conditions using high-speed vibration milling . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: The amino and carbonitrile groups can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride for oxidation and reduction reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include a wide range of substituted thiophene derivatives, which can exhibit diverse biological and chemical properties. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile has numerous applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex heterocyclic systems and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors, receptor modulators, and other biologically relevant molecules.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins or enzymes . These interactions can modulate the function of the targets, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylthiophene-3-carbonitrile: Lacks the bromomethyl group, leading to different reactivity and applications.
2-Amino-5-(chloromethyl)thiophene-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
2-Amino-5-(hydroxymethyl)thiophene-3-carbonitrile: Contains a hydroxymethyl group, which can participate in different types of chemical reactions.
Uniqueness
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Propiedades
Fórmula molecular |
C6H5BrN2S |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
2-amino-5-(bromomethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C6H5BrN2S/c7-2-5-1-4(3-8)6(9)10-5/h1H,2,9H2 |
Clave InChI |
ZBIPCRNQMFFGHR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C#N)N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
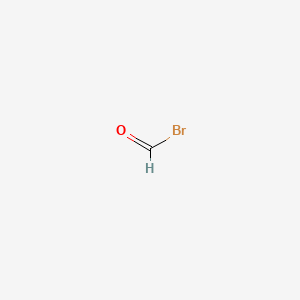
![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)


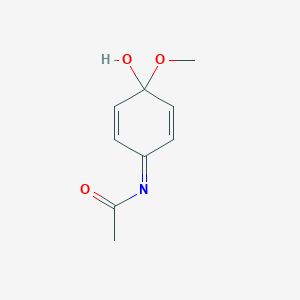
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
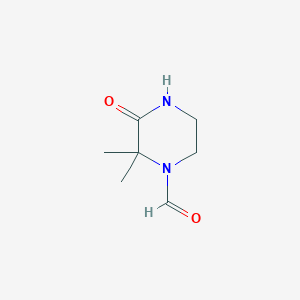
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
